Phosphonic acid,P-[[2-[2-amino-6-[(4-methoxyphenyl)thio]-9H-purin-9-yl]ethoxy]methyl]-,bis(2,2,2-trifluoroethyl) ester
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies. |
|---|---|
CAS No. |
193681-12-8 |
Molecular Formula |
C18H18F6N5O4PS |
Molecular Weight |
545.4 g/mol |
IUPAC Name |
9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-phenylsulfanylpurin-2-amine |
InChI |
InChI=1S/C18H18F6N5O4PS/c19-17(20,21)8-32-34(30,33-9-18(22,23)24)11-31-7-6-29-10-26-13-14(29)27-16(25)28-15(13)35-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,25,27,28) |
InChI Key |
JJLWXCPEQYXFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N |
Appearance |
Solid powder |
Other CAS No. |
193681-12-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-6-(4-C(11)-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) 2-amino-6-(4-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) ester alamifovir MCC 478 MCC-478 MCC478 |
Origin of Product |
United States |
Preclinical Efficacy Studies of Alamifovir
In Vitro Antiviral Activity
Alamifovir has been extensively evaluated for its antiviral potency in cell culture models, exhibiting robust activity against various HBV strains, including those resistant to established therapies.
In cell-based assays, alamifovir has shown potent activity against wild-type HBV. The effective concentration required to reduce viral replication by 50% (EC50) for wild-type HBV was determined to be 0.027 µM. nih.govncats.ioasm.orgmedchemexpress.com
Table 1: In Vitro Antiviral Activity of Alamifovir Against Wild-Type HBV
| Viral Strain | EC50 (µM) |
| Wild-Type HBV | 0.027 |
A crucial aspect of alamifovir's preclinical profile is its efficacy against lamivudine-resistant HBV mutants. Alamifovir has demonstrated activity against these resistant strains, with EC50 values ranging from 2.6 to 3.3 µM. nih.govncats.ioasm.orgmedchemexpress.comresearchgate.net Specific lamivudine-resistant mutants, such as M552I, M552V, and L528M/M552V, showed EC50 values of 2.6 µM, 3.3 µM, and 2.0 µM, respectively. medchemexpress.com
Further studies involving stable cell lines expressing four major patterns of lamivudine-resistant HBV mutations (rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I) confirmed that acyclic phosphonate (B1237965) nucleotides, including alamifovir, maintained near wild-type efficacy, showing only 0.7 to 3.8-fold increases in EC50. natap.orgnih.govresearchgate.netmedscape.org
Table 2: In Vitro Antiviral Activity of Alamifovir Against Lamivudine-Resistant HBV Mutants
| HBV Mutant Strain | EC50 (µM) | Fold Increase in EC50 (vs. Wild-Type) |
| M552I | 2.6 | - |
| M552V | 3.3 | - |
| L528M/M552V | 2.0 | - |
| rtL180M+rtM204V | - | 0.7-3.8 |
| rtV173L+rtL180M+rtM204V | - | 0.7-3.8 |
| rtM204I | - | 0.7-3.8 |
| rtL180M+rtM204I | - | 0.7-3.8 |
Comparative analyses have highlighted alamifovir's potent antiviral activity relative to other established agents. The EC50 of alamifovir for wild-type HBV (0.027 µM) is approximately 20 times lower than that of lamivudine (B182088). nih.govncats.ioasm.org
In studies assessing cross-resistance profiles, lamivudine-resistant HBV strains exhibited high-level cross-resistance (greater than 100-fold resistance) to other L-nucleoside analogues such as emtricitabine, telbivudine (B1682739), clevudine, and torcitabine. natap.orgnih.govresearchgate.netmedscape.org Entecavir demonstrated variable reduced susceptibility against lamivudine-resistant HBV, with fold reductions ranging from 37- to 471-fold, notably with the M204I mutant showing the highest reduction in susceptibility. natap.orgnih.govresearchgate.netmedscape.org In contrast, acyclic phosphonate nucleotides, including adefovir, tenofovir, and alamifovir, maintained consistent efficacy against both wild-type and all tested patterns of lamivudine-resistant HBV strains. natap.orgnih.govresearchgate.netmedscape.org
Table 3: Comparative In Vitro Potency Against HBV Strains (Fold Resistance vs. Wild-Type)
| Antiviral Agent | Wild-Type HBV (EC50 µM) | Lamivudine-Resistant Mutants (Fold Resistance) |
| Alamifovir | 0.027 nih.govmedchemexpress.com | 0.7-3.8 natap.orgnih.govresearchgate.netmedscape.org |
| Lamivudine | ~0.54 (estimated) nih.gov | >100 natap.orgnih.govresearchgate.netmedscape.org |
| Adefovir | - | 0.7-3.8 natap.orgnih.govresearchgate.netmedscape.org |
| Tenofovir | - | 0.7-3.8 natap.orgnih.govresearchgate.netmedscape.org |
| Entecavir | - | 37-471 natap.orgnih.govresearchgate.netmedscape.org |
In Vivo Antiviral Activity in Animal Models
Preclinical investigations have extended to in vivo animal models to assess alamifovir's antiviral effects in a more complex biological system.
Alamifovir has been studied in rodent models, including rats and mice, demonstrating preclinical efficacy against HBV. nih.gov As a prodrug, alamifovir undergoes rapid and extensive hydrolysis in animal species. nih.govasm.org Its hydrolyzed derivatives, specifically metabolites 602074, 602075, and 602076, have also exhibited anti-HBV activity. nih.govasm.org In rats, metabolite 602075 is the major circulating form. nih.gov The significant contribution of these metabolites to the observed in vivo efficacy is likely due to the rapid metabolism of the parent compound. nih.govasm.org
Studies in non-human primate models, specifically cynomolgus monkeys and woodchucks, have further supported alamifovir's potent antiviral activity. nih.gov In these models, metabolite 602074 is identified as the major circulating metabolite. nih.govasm.org Furthermore, in the woodchuck model, exposure to metabolite 602076 was approximately 20% of that to 602074, with 602075 detected in smaller quantities. nih.govasm.org These findings collectively indicate that alamifovir, through its active metabolites, exerts potent anti-HBV effects in relevant animal models. nih.govnus.edu.sg
Characterization of Antiviral Activity in Woodchuck Hepatitis Virus Models
The woodchuck hepatitis virus (WHV) model serves as a critical preclinical tool for understanding HBV pathogenesis and assessing the efficacy and safety of novel antiviral agents nih.govfluoroprobe.comnih.gov. Chronic WHV infection in woodchucks closely mimics chronic HBV infection in humans, including the progression to severe hepatitis and hepatocellular carcinoma (HCC) nih.govfluoroprobe.comnih.gov. The results obtained from drug efficacy and toxicity studies in chronically WHV-infected woodchucks have been shown to be predictive of responses in human patients with chronic HBV infection, making this model indispensable for preclinical evaluation fluoroprobe.comnih.gov.
Alamifovir has demonstrated potent antiviral activity against wild-type and lamivudine-resistant hepatitis B virus in preclinical settings guidetopharmacology.orgwikipedia.orgnih.govnih.govnih.govvellmanherbs.com. Specifically, studies have indicated that Alamifovir (also referred to as MCC-478 or LY582563) exhibits substantially higher anti-HBV activity, approximately 80-fold greater, than lamivudine nih.gov. This pronounced antiviral effect against HBV replication has been a key finding supporting its continued investigation.
In the context of the woodchuck model, while detailed quantitative data tables on viral load reduction specifically for Alamifovir's efficacy were not explicitly detailed in the provided search results, the model's established role in assessing HBV antivirals implies its utility in characterizing Alamifovir's effects nih.govfluoroprobe.comnih.gov. Furthermore, pharmacokinetic studies in woodchucks have provided insights into Alamifovir's metabolic profile. The plasma metabolite profiles of Alamifovir in woodchucks are comparable to those observed in humans guidetopharmacology.org. In the woodchuck model, the major circulating metabolite is 602074 (also known as GCD-187), which contributes to the greatest metabolic fraction guidetopharmacology.org. Metabolite 602074 is further hydrolyzed to form the free acid 602076 (GCD-189), with exposure to 602076 being approximately 20% of 602074 in woodchucks guidetopharmacology.org. Metabolite 602075 (GCD-231) was detectable only in small amounts in this model guidetopharmacology.org. These metabolites have also been shown to possess anti-HBV activity guidetopharmacology.org.
The consistent use of the woodchuck model in preclinical evaluations of Alamifovir underscores its relevance in bridging preclinical findings to potential clinical outcomes for chronic hepatitis B infection.
Molecular Mechanisms of Alamifovir S Antiviral Action
Prodrug Biotransformation and Active Metabolite Generation
Following administration, alamifovir undergoes rapid and extensive metabolism, a characteristic feature of a prodrug designed to deliver active substances to their site of action. nih.gov This biotransformation is crucial for its antiviral activity, as the parent compound has limited systemic exposure. nih.govnih.gov
The metabolic conversion of alamifovir proceeds through a defined pathway. The initial and primary step is the hydrolysis of the alamifovir molecule to its monoester form, a metabolite identified as 602074. nih.gov This intermediate can then follow two subsequent pathways:
Oxidation: The monoester 602074 can be oxidized to form an O-desmethyl product, known as metabolite 602075. nih.gov
Hydrolysis: Alternatively, the monoester 602074 can undergo further hydrolysis to yield the free acid form, metabolite 602076. nih.gov
This metabolic cascade ensures the generation of the pharmacologically active derivatives responsible for the compound's anti-HBV effects.
The biotransformation of alamifovir results in at least three key derivatives, all of which have been shown to possess anti-HBV activity. nih.gov The primary circulating metabolites in humans are 602074 and 602076, with 602075 being detectable in smaller quantities, typically at higher doses. nih.govnih.gov
Interactive Table: Key Metabolites of Alamifovir
| Metabolite ID | Chemical Transformation from Precursor | Role |
| 602074 | Hydrolysis of parent Alamifovir | Major active metabolite; precursor to 602075 and 602076. nih.gov |
| 602076 | Hydrolysis of 602074 | Major active metabolite (free acid form). nih.gov |
| 602075 | Oxidation of 602074 | Active metabolite (O-desmethyl product), detected in smaller amounts. nih.gov |
Target-Specific Inhibition of Viral Replication Cycle
The active metabolites of alamifovir interfere with specific and essential stages of the HBV replication cycle. This targeted inhibition is a novel mechanism compared to conventional reverse transcriptase inhibitors. nih.gov
A key mechanism of action for alamifovir's metabolites is the inhibition of the viral protein priming reaction. nih.govresearchgate.net This process is the crucial first step in the synthesis of the viral DNA genome, where the viral polymerase binds to a specific RNA template (the pregenomic RNA) and initiates DNA synthesis. By blocking this priming event, the metabolites prevent the replication of the viral genome from commencing, thereby halting the production of new virus particles.
In addition to inhibiting genome synthesis, alamifovir's metabolites also disrupt the viral packaging reaction. nih.govresearchgate.net Viral packaging is the process by which a newly synthesized viral genome is encapsulated within a protein shell (the capsid) to form a new, infectious virion. nih.gov Interference with this assembly process leads to the formation of non-infectious or improperly formed viral particles, effectively reducing the viral load and preventing the spread of the infection. stanford.edu
As a nucleotide analogue, the active form of alamifovir functions as a chain terminator in viral DNA synthesis. nih.gov Following intracellular phosphorylation, the active triphosphate metabolite competes with the natural deoxynucleotide triphosphates for incorporation into the growing viral DNA strand by the HBV polymerase. nih.gov Once incorporated, the analogue lacks the necessary chemical group (a 3'-hydroxyl function) required to form a phosphodiester bond with the next incoming nucleotide. nih.gov This inability to form the next bond effectively terminates the elongation of the DNA chain, leading to the premature cessation of viral genome replication. nih.gov
Differentiation from Conventional Nucleoside/Nucleotide Reverse Transcriptase Inhibitor Mechanisms
Alamifovir represents a significant departure from the antiviral strategies employed by conventional nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). While both classes of drugs target the hepatitis B virus (HBV) polymerase, their molecular mechanisms of action are fundamentally distinct. Conventional NRTIs function as chain terminators during the elongation of the viral DNA, whereas Alamifovir exerts its antiviral effect through a novel mechanism: the inhibition of protein priming and the packaging of pregenomic RNA (pgRNA). drugbank.comnih.gov
Conventional NRTIs, such as lamivudine (B182088), are synthetic analogs of natural nucleosides. researchgate.net For these drugs to become active, they must be phosphorylated within the host cell to their triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the HBV reverse transcriptase. The critical feature of conventional NRTIs is the modification or absence of the 3'-hydroxyl group on the deoxyribose moiety. This structural alteration means that once incorporated, no further nucleotides can be added, leading to the premature termination of DNA synthesis. researchgate.net
In stark contrast, the antiviral action of Alamifovir, a purine (B94841) nucleotide analogue prodrug, is not dependent on chain termination. drugbank.comnih.gov Alamifovir is rapidly hydrolyzed in the body to its active metabolites. nih.gov These metabolites interfere with the earliest stages of viral replication. The mechanism of action of Alamifovir involves the inhibition of two critical and distinct processes in the HBV life cycle:
Inhibition of Protein Priming: HBV replication is initiated by a unique protein priming mechanism. The viral polymerase itself acts as a primer for the synthesis of the negative-strand DNA. This process is dependent on the interaction of the terminal protein (TP) domain of the polymerase with a specific RNA signal on the pgRNA known as the epsilon (ε) loop. nih.govbiorxiv.orgnih.gov The active metabolites of Alamifovir disrupt this crucial initiation step, preventing the covalent linking of the first nucleotide to the polymerase and thereby blocking the commencement of reverse transcription. drugbank.com
Inhibition of pgRNA Packaging: For viral replication to occur, the pgRNA, along with the viral polymerase, must be packaged into newly forming viral capsids. nih.gov This encapsidation process is also dependent on the specific interaction between the polymerase and the ε signal on the pgRNA. plos.org Alamifovir's active metabolites have been shown to interfere with this packaging process, leading to a decrease in the formation of replication-competent nucleocapsids. drugbank.com
This dual mechanism of targeting both protein priming and pgRNA packaging is a novel approach compared to the singular mechanism of conventional NRTIs. This distinction is particularly significant in the context of drug resistance. Many conventional NRTIs can become less effective due to mutations in the reverse transcriptase domain of the viral polymerase that either prevent the incorporation of the NRTI or facilitate its removal. Since Alamifovir targets a different functionality of the polymerase, specifically its TP domain and its role in priming and packaging, it retains activity against HBV strains that have developed resistance to conventional NRTIs like lamivudine. drugbank.comnih.gov
The following interactive data table provides a comparative overview of the antiviral activity of Alamifovir and the conventional NRTI, lamivudine, against both wild-type and lamivudine-resistant HBV.
Interactive Data Table: Comparative Antiviral Activity of Alamifovir and Lamivudine
| Compound | Virus Type | EC₅₀ (μM) | Fold Change in EC₅₀ (Resistant vs. Wild-Type) |
| Alamifovir | Wild-Type HBV | 0.027 drugbank.com | - |
| Lamivudine-Resistant HBV | 2.6 - 3.3 drugbank.com | 96 - 122 | |
| Lamivudine | Wild-Type HBV | ~0.54 drugbank.com | - |
| Lamivudine-Resistant HBV | >100 | >185 |
The data clearly illustrates that while the lamivudine-resistant mutant shows a dramatic decrease in susceptibility to lamivudine, it remains significantly more susceptible to Alamifovir, underscoring the distinct advantages of Alamifovir's novel mechanism of action.
Pharmacokinetic Profile in Preclinical Species
Absorption and Hydrolysis Dynamics in Animal Models
Preclinical studies in rats and cynomolgus monkeys have demonstrated that orally administered alamifovir is rapidly absorbed. nih.gov Following oral administration of radiolabeled alamifovir ([14C]alamifovir), peak plasma concentrations of radioactivity were observed at approximately 0.3 hours in rats and 0.7 hours in monkeys. nih.gov Despite this rapid absorption, systemic exposure to the parent compound, alamifovir, is limited due to its extensive and rapid hydrolysis, suggesting its function as a prodrug. nih.govnih.gov
The oral bioavailability of alamifovir, assessed by the radioactivity of the 14C-labeled compound, varies between species. In rats, the bioavailability was approximately 10%, while in cynomolgus monkeys, it was higher at about 35%. nih.gov Preliminary animal data also suggest that the bioavailability of alamifovir may be reduced when administered with food. nih.gov
Upon absorption, alamifovir undergoes a swift and comprehensive hydrolysis process, leading to the formation of at least three metabolites. nih.gov The initial step is the hydrolysis to its monoester form, metabolite 602074. This is followed by oxidation to create the O-desmethyl product, 602075, and further hydrolysis to yield the free acid, 602076. nih.gov The predominant circulating metabolite differs among species; metabolite 602075 is the major form in rats, whereas metabolite 602074 is the primary metabolite in monkeys and woodchucks. nih.gov In the woodchuck model, exposure to metabolite 602076 was found to be approximately 20% of that of metabolite 602074, with only minor amounts of 602075 being detectable. nih.gov These metabolites have also demonstrated anti-HBV activity. nih.gov
Table 1: Oral Bioavailability and Time to Peak Plasma Radioactivity in Animal Models An interactive table presenting the oral bioavailability and Tmax of radiolabeled Alamifovir in different preclinical species.
| Species | Oral Bioavailability (%) | Time to Peak Plasma Radioactivity (Tmax) (hours) |
|---|---|---|
| Rat | ~10 | ~0.3 |
Distribution and Protein Binding of Active Metabolites in Animal Systems
The distribution of alamifovir's active metabolites is significantly influenced by their high affinity for plasma proteins. nih.gov Specifically, metabolites 602074 and 602076 are both extensively bound to proteins. nih.gov In monkeys, the protein binding for both of these metabolites was determined to be greater than 90%. nih.gov This high degree of protein binding has implications for the distribution and elimination of the active compounds, as it restricts the amount of free drug available to be filtered by the glomerulus. nih.gov
Table 2: Plasma Protein Binding of Alamifovir Metabolites in Monkeys An interactive table showing the extent of plasma protein binding for the active metabolites of Alamifovir in monkeys.
| Metabolite | Plasma Protein Binding (%) |
|---|---|
| 602074 | >90 |
Elimination and Excretion Pathways in Animal Models
The primary route of elimination for orally administered alamifovir in preclinical species is through fecal excretion. nih.gov Studies using [14C]alamifovir in rats and monkeys showed that the majority of the administered radioactivity was recovered in the feces. nih.gov This is attributed to a combination of biliary excretion of the absorbed drug and its metabolites, as well as the portion of the dose that was not absorbed. nih.gov
In monkeys, fecal excretion accounted for a mean of 86.7% (± 4.2%) of the total administered radiocarbon. nih.gov In rats, this value was even higher, with a mean of 95.8% (± 1.7%) of the dose being excreted via the fecal route. nih.gov The extensive protein binding of the active metabolites limits the potential for renal clearance through glomerular filtration, which is consistent with the observed predominance of fecal excretion. nih.gov
Table 3: Primary Excretion Routes of Radiolabeled Alamifovir in Animal Models An interactive table summarizing the percentage of administered radioactivity excreted via the fecal route in preclinical studies.
| Species | Fecal Excretion (% of Total Administered Radioactivity) |
|---|---|
| Rat | 95.8 (± 1.7) |
Application of Noncompartmental Analysis in Preclinical Pharmacokinetic Research
Noncompartmental analysis (NCA) has been a key method used to analyze the pharmacokinetic data from preclinical studies of alamifovir. nih.govnih.gov This analytical technique allows for the determination of essential pharmacokinetic parameters from the plasma concentration-time data without assuming a specific compartmental model for the drug's behavior. nih.govmathworks.com
In the evaluation of alamifovir and its metabolites, NCA was employed to characterize the profiles of the major metabolites, 602074 and 602076. nih.gov For instance, this analysis revealed that the maximum plasma concentration (Tmax) for metabolite 602074 was achieved at approximately 0.5 hours, and it declined with a terminal half-life (t1/2) of 1 to 2 hours. nih.govnih.gov For metabolite 602076, the maximum concentration (Cmax) averaged about 10% of that of metabolite 602074, reaching its Tmax in approximately 2.5 hours with a 4-hour half-life. nih.govnih.gov The use of NCA provided a clear understanding of the exposure and disposition kinetics of the active moieties derived from the alamifovir prodrug. nih.gov
Mechanisms of Viral Resistance to Alamifovir
Genetic and Biochemical Analysis of Resistance Mutations Conferring Reduced Susceptibility to Alamifovir
The reduced susceptibility of Alamifovir has been primarily noted in HBV strains carrying mutations associated with resistance to lamivudine (B182088). These mutations typically occur in the HBV polymerase gene. Studies have shown that while Alamifovir is effective against wild-type HBV, its effective concentration to reduce replication by 50% (EC50) significantly increases for lamivudine-resistant mutants wikidata.orgmims.com.
For wild-type HBV, the EC50 of Alamifovir was reported to be 0.027 µM. In contrast, for lamivudine-resistant mutants, the EC50 ranged from 2.6 to 3.3 µM wikidata.orgmims.com. This represents an approximate 96- to 122-fold reduction in susceptibility for the lamivudine-resistant strains compared to the wild-type.
Common lamivudine-resistance mutations in the HBV polymerase gene, such as L180M, M204I, and M204V, have been identified as being associated with resistance to lamivudine and telbivudine (B1682739) synhet.com. Specifically, the combination of L180M and M204V mutations has been frequently observed in patients with lamivudine and telbivudine resistance synhet.com. While these mutations are known to confer resistance to lamivudine, their presence also leads to a reduced susceptibility to Alamifovir, as evidenced by the increased EC50 values. The biochemical basis for this reduced susceptibility lies in how these mutations alter the HBV polymerase, affecting the enzyme's ability to incorporate or process Alamifovir's active metabolites effectively, similar to their impact on lamivudine.
Table 1: Comparative EC50 Values of Alamifovir Against Wild-Type and Lamivudine-Resistant HBV
| HBV Strain | EC50 (µM) | Fold Change (vs. Wild-Type) |
| Wild-Type | 0.027 | 1 |
| Lamivudine-Resistant | 2.6 - 3.3 | 96 - 122 |
Table 2: Key HBV Polymerase Mutations Conferring Reduced Susceptibility to Alamifovir (via Lamivudine Resistance)
| Mutation | Location (HBV Polymerase) | Associated Resistance | Impact on Alamifovir Susceptibility |
| L180M | Reverse Transcriptase | Lamivudine, Telbivudine synhet.com | Reduced (as part of lamivudine-resistant phenotype) wikidata.orgmims.com |
| M204I | Reverse Transcriptase | Lamivudine, Telbivudine synhet.com | Reduced (as part of lamivudine-resistant phenotype) wikidata.orgmims.com |
| M204V | Reverse Transcriptase | Lamivudine, Telbivudine synhet.com | Reduced (as part of lamivudine-resistant phenotype) wikidata.orgmims.com |
| L180M + M204V | Reverse Transcriptase | Lamivudine, Telbivudine synhet.com | Significantly Reduced wikidata.orgmims.com |
Chemical Synthesis and Analogues of Alamifovir
Synthetic Methodologies for Alamifovir Production
The production of Alamifovir involves complex chemical syntheses, with established routes for the parent compound and ongoing efforts to optimize these processes for better yield and purity.
Established Synthetic Routes for the Parent Compound
The synthesis of Alamifovir, chemically known as 2-amino-6-(4-methoxyphenylthio)-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) ester, involves a multi-step process. While a definitive, publicly available step-by-step protocol for the commercial synthesis of Alamifovir is not extensively detailed in the literature, the synthesis of its close analogues, particularly radiolabeled versions, provides a strong indication of the likely synthetic pathway.
A key precursor for the synthesis is bis(trifluoroethyl) (2-iodoethoxy)methylphosphonate. The synthesis generally proceeds through the alkylation of a purine (B94841) base with this phosphonate (B1237965) side chain precursor. The purine base itself, 2-amino-6-chloropurine, can be synthesized from guanine.
The general synthetic strategy for acyclic nucleoside phosphonates like Alamifovir often involves the coupling of a heterocyclic base with a pre-assembled acyclic side chain carrying the phosphonate group. The phosphonate moiety is typically protected with ester groups, such as the bis(2,2,2-trifluoroethyl) esters in Alamifovir, which can be introduced via esterification of the corresponding phosphonic acid.
Optimization Strategies for Yield and Purity in Chemical Synthesis
The synthesis of complex molecules like Alamifovir often presents challenges in achieving high yields and purity. Optimization strategies are therefore crucial for an efficient and cost-effective production process. Common strategies in the synthesis of nucleoside analogues and phosphonates include:
Catalyst Selection: The use of efficient catalysts, such as in palladium-catalyzed cross-coupling reactions for the introduction of substituents on the purine ring, can significantly improve reaction rates and yields.
Reaction Conditions: Careful optimization of reaction parameters such as temperature, solvent, and reaction time is essential to maximize the formation of the desired product and minimize the formation of byproducts.
Purification Techniques: Advanced purification methods, including column chromatography and recrystallization, are employed to achieve high purity of the final compound and its intermediates.
Process Intensification: Techniques such as flow chemistry can be explored to improve reaction efficiency, safety, and scalability.
Rational Design and Synthesis of Alamifovir Analogues and Derivatives
The rational design of analogues and derivatives of Alamifovir is a key strategy to improve its antiviral activity, selectivity, and pharmacokinetic properties. This involves modifying the structure of the parent compound and evaluating the impact of these changes on its biological activity.
Structure-Activity Relationship (SAR) Studies of Purine Nucleotide Analogue Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For purine nucleotide analogues like Alamifovir, SAR studies have provided valuable insights into the structural requirements for potent antiviral activity.
Key modifications and their impact on activity include:
Substituents at the 6-position of the purine ring: The nature of the substituent at this position significantly influences antiviral potency. The 4-methoxyphenylthio group in Alamifovir has been shown to be favorable for anti-HBV activity. Studies on related compounds have explored various arylthio and other substituents to optimize this interaction. nih.gov
The acyclic side chain: The length and flexibility of the phosphonomethoxyethyl side chain are critical for proper interaction with the viral polymerase. Modifications to this chain can impact the compound's ability to be recognized and incorporated by the viral enzyme.
The phosphonate group: The bis(2,2,2-trifluoroethyl) ester groups in Alamifovir act as prodrug moieties, masking the negatively charged phosphonate to improve cell permeability. The nature of these ester groups can be varied to modulate the rate of intracellular conversion to the active diphosphate (B83284) form.
| Compound/Analogue | Modification | Impact on Anti-HBV Activity |
| Alamifovir | 6-(4-methoxyphenylthio) substituent | Potent activity against wild-type and lamivudine-resistant HBV |
| PMEA (Adefovir) | 6-amino substituent | Moderate anti-HBV activity |
| Analogues with varied arylthio groups | Different substituents on the phenylthio ring | Activity is sensitive to the nature and position of the substituent |
| Analogues with modified acyclic chains | Changes in the linker between the purine and phosphonate | Often leads to reduced activity, highlighting the importance of the ethoxymethyl linker |
Development of Novel Prodrug Forms and Delivery Systems for Enhanced Antiviral Activity
A major challenge with phosphonate nucleotide analogues is their poor cell permeability due to the negatively charged phosphonate group. To overcome this, various prodrug strategies have been developed to mask this charge and enhance oral bioavailability and cellular uptake. nih.govresearchgate.net
Common prodrug approaches for acyclic nucleoside phosphonates include:
Alkoxyalkyl Esters: Esterifying the phosphonate with alkoxyalkyl groups can create lipophilic prodrugs that are more readily absorbed. nih.govberkeley.edunih.gov These prodrugs can be designed to be cleaved by intracellular enzymes, releasing the active phosphonate.
Aryloxy Phosphoramidates (ProTide technology): This approach involves masking the phosphonate with an aryl group and an amino acid ester. These prodrugs have shown significant success in improving the intracellular delivery of nucleoside monophosphates.
Lipid Conjugates: Attaching lipid moieties to the phosphonate can enhance its association with lipoproteins, potentially leading to improved delivery to the liver, a primary site of HBV replication. nih.gov
Beyond prodrugs, novel drug delivery systems are being explored to improve the therapeutic efficacy of antiviral agents. These include nanoparticle-based systems that can protect the drug from degradation, control its release, and potentially target it to specific cells or tissues.
Preclinical Evaluation of Antiviral Activity of Synthesized Analogues
The preclinical evaluation of newly synthesized Alamifovir analogues is crucial to determine their potential as antiviral agents. This typically involves in vitro assays to assess their activity against the target virus and their cytotoxicity to host cells.
A key aspect of the preclinical evaluation of Alamifovir and its analogues is their activity against both wild-type and drug-resistant strains of HBV. Alamifovir itself has demonstrated potent activity against lamivudine-resistant HBV strains, a significant advantage in the treatment of chronic hepatitis B. nih.gov
In vitro studies typically measure the concentration of the compound required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in the viability of host cells (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Alamifovir Analogue 8 | HBV (wild-type) | 0.05 | >1000 | >20000 |
| Alamifovir (Compound 16) | HBV (wild-type) | 0.03 | >1000 | >33333 |
| Alamifovir Analogue 17 | HBV (wild-type) | 0.04 | >1000 | >25000 |
| Alamifovir Analogue 18 | HBV (wild-type) | 0.08 | >1000 | >12500 |
| Adefovir (PMEA) | HBV (wild-type) | 0.2 | - | - |
Data adapted from a study on 2-amino-6-arylthio-9-[2-(phosphonomethoxy)ethyl]purine bis(2,2,2-trifluoroethyl) esters. nih.gov
These preclinical data are essential for identifying promising lead compounds that can be further developed into clinically effective antiviral drugs.
Alamifovir in the Context of Antiviral Drug Discovery
Strategic Positioning of Alamifovir within the Antiviral Drug Discovery Pipeline
During the period of Alamifovir's active development, the primary strategy for treating chronic hepatitis B revolved around two main classes of drugs: interferons and nucleos(t)ide analogues. areadevelopment.com Nucleos(t)ide analogues, which inhibit the HBV DNA polymerase, had already demonstrated significant efficacy. areadevelopment.comliverdiseasenews.com
Alamifovir was strategically positioned to address a critical unmet need: the growing problem of antiviral resistance to existing therapies, most notably lamivudine (B182088). nih.gov Preclinical studies demonstrated that alamifovir possessed potent activity against both wild-type HBV and, crucially, lamivudine-resistant strains. nih.govnih.gov This positioned it as a potential second-line therapy for patients who had failed initial treatment or as a first-line agent with a higher barrier to resistance.
The compound's design as a prodrug was another key strategic element. Nucleotide analogues themselves often have poor cell permeability. The prodrug formulation of alamifovir was designed to enhance its oral bioavailability, allowing for more efficient delivery of the active antiviral agent to the target hepatocytes. nih.govclinicaltrialsarena.com
Identification and Validation of Antiviral Targets for Nucleotide Analogues
The primary target for most nucleos(t)ide analogue antivirals, including those for HBV, is the viral polymerase. areadevelopment.com This enzyme is essential for the replication of the viral genome and is distinct from host cell polymerases, offering a degree of selectivity that can minimize off-target effects and toxicity. clinicaltrials.gov
For HBV, the polymerase has a unique function in "protein priming," where it initiates DNA synthesis using one of its own amino acids as a primer. Alamifovir's mechanism of action was identified as the inhibition of this protein priming reaction and the subsequent packaging of the viral genome.
The process of identifying and validating such targets typically follows a structured approach:
Genomic and Proteomic Analysis: Identifying enzymes that are essential for viral replication and are conserved across different viral strains.
Biochemical Assays: Developing in vitro assays to screen for compounds that inhibit the activity of the target enzyme.
Cell-Based Assays: Testing the efficacy of lead compounds in cell culture models of viral infection.
Resistance Studies: Intentionally inducing resistance in cell culture to identify the specific target of the drug and to understand potential resistance mechanisms.
The validation of the HBV polymerase as a target was well-established before Alamifovir's development. The innovation with Alamifovir lay in its specific mechanism of inhibiting the protein priming step, a critical and unique aspect of the HBV replication cycle.
Translational Research Paradigms in the Development of Antiviral Compounds
The development of Alamifovir from a laboratory compound to a clinical candidate exemplifies the translational research paradigm for antiviral drugs. This process involves a sequential and iterative series of studies designed to assess the safety and efficacy of a new drug.
Key Stages in the Translational Research of Alamifovir:
| Stage | Description | Key Findings for Alamifovir |
| Preclinical Research | In vitro and in vivo studies to determine the compound's antiviral activity, mechanism of action, and preliminary safety profile. | Potent activity against wild-type and lamivudine-resistant HBV. Inhibition of protein priming and packaging. nih.govnih.gov |
| Phase I Clinical Trials | First-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics. | The compound was found to be well-tolerated. clinicaltrialsarena.com |
| Phase II Clinical Trials | Studies in patients with the target disease to evaluate the drug's efficacy and further assess its safety. | Showed significant antiviral activity in patients with chronic hepatitis B, with mean plasma viral load reductions ranging from 1.5 to 2.6 log10 after 28 days of dosing. nih.gov |
This progression from preclinical to clinical studies is a well-established paradigm designed to minimize risks to human subjects while gathering the necessary data to support a drug's approval for wider use. The use of a prodrug strategy for alamifovir was a key aspect of its translational development, aimed at overcoming the common challenge of poor bioavailability of nucleotide analogues. nih.govclinicaltrialsarena.com
Retrospective Analysis of Alamifovir's Development Trajectory and Lessons for Future Antiviral Research
The development of Alamifovir was ultimately discontinued (B1498344), a common outcome in the pharmaceutical industry. While the precise reasons for the discontinuation have not been publicly detailed by the developing companies, a retrospective analysis of its trajectory, in the context of antiviral drug development, can offer valuable lessons.
Early clinical data for Alamifovir were promising, demonstrating significant antiviral activity and a favorable safety profile in short-term studies. nih.gov However, the path to drug approval is long and fraught with challenges. Potential reasons for the discontinuation of a promising nucleotide analogue like Alamifovir could include:
Long-term Toxicity: While short-term studies were positive, unforeseen toxicities can emerge in longer-term animal studies or later-phase clinical trials.
Manufacturing and Cost of Goods: The synthesis of complex nucleotide analogue prodrugs can be challenging and expensive, potentially making the final product commercially unviable.
Strategic and Competitive Landscape: The antiviral market is highly competitive. The emergence of other, more potent, or safer drugs for HBV during Alamifovir's development may have altered its commercial prospects. For instance, the development of tenofovir, another potent nucleotide analogue with a high barrier to resistance, was ongoing during a similar timeframe.
Pharmacokinetic Challenges: While the prodrug strategy aimed to improve bioavailability, issues with metabolism or the generation of off-target metabolites could have arisen in later studies.
Lessons for Future Antiviral Research:
The story of Alamifovir underscores several key lessons for the field of antiviral drug discovery:
The Importance of a High Barrier to Resistance: Alamifovir's activity against lamivudine-resistant HBV was a key strength. Future antiviral development should continue to prioritize compounds that are less susceptible to the rapid evolution of viral resistance.
The Value of Prodrug Strategies: Overcoming pharmacokinetic hurdles is a major challenge in drug development. Prodrug approaches, like that used for Alamifovir, remain a valuable tool for enhancing the delivery and efficacy of antiviral agents.
The High Attrition Rate in Drug Development: Even compounds with promising early data can fail in later stages. This highlights the need for robust preclinical and early clinical data to make informed decisions about advancing a candidate.
The Dynamic Nature of the Therapeutic Landscape: The competitive environment can change rapidly. Continuous assessment of a drug candidate's position relative to emerging therapies is crucial for its successful development and commercialization.
Q & A
Q. What structural modifications distinguish Alamifovir from other nucleotide analogs, and how do these influence its anti-HBV activity?
Alamifovir’s structure includes a phenylthio substitution at the 6-position of the nucleobase and a modified sugar moiety, differentiating it from analogs like adefovir and lamivudine. To assess the impact of these modifications:
- Use X-ray crystallography or NMR spectroscopy to compare binding affinities to HBV polymerase .
- Conduct in vitro potency assays (e.g., EC₅₀ measurements) against HBV-infected hepatocyte models, noting its 20–80× higher efficacy than lamivudine .
- Compare metabolic stability via hepatic microsomal assays to evaluate resistance to enzymatic degradation.
Q. How should researchers design in vitro and in vivo experiments to evaluate Alamifovir’s efficacy and safety?
- In vitro : Use primary human hepatocytes or HBV-transfected cell lines (e.g., HepG2.2.15) to measure viral replication inhibition (via qPCR for HBV DNA quantification) and cytotoxicity (via MTT assays) .
- In vivo : Employ HBV-infected animal models (e.g., humanized liver mice) with controlled dosing regimens. Monitor viral load reduction, liver enzyme levels (ALT/AST), and histopathological changes .
- Include dose-ranging studies to establish therapeutic indices and identify potential nephrotoxic or mitochondrial toxicity risks, common in nucleotide analogs.
Q. What are the methodological considerations for validating Alamifovir’s selectivity toward HBV polymerase?
- Perform enzyme inhibition assays using recombinant HBV polymerase and human DNA polymerases (e.g., Pol γ) to confirm selectivity.
- Use radiolabeled substrates (³H-dNTPs) to measure incorporation efficiency and chain termination effects .
- Cross-validate with resistance mutation studies (e.g., site-directed mutagenesis of HBV polymerase domains).
Advanced Research Questions
Q. How can researchers resolve discrepancies between preclinical potency and clinical trial outcomes for Alamifovir?
- Hypothesis-driven analysis : Compare preclinical models (e.g., cell lines vs. humanized mice) to clinical patient cohorts for differences in drug metabolism, viral quasispecies diversity, or immune responses .
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate data on bioavailability, tissue penetration, and intracellular metabolite conversion (e.g., Alamifovir diphosphate levels) .
- Meta-analysis : Aggregate data from early-phase trials to identify confounding variables (e.g., patient adherence, co-infections).
Q. What strategies are recommended for optimizing Alamifovir’s pharmacokinetic profile to enhance clinical efficacy?
- Prodrug modification : Synthesize ester or phosphonate derivatives to improve oral bioavailability. Validate via Caco-2 cell permeability assays and in vivo PK studies in rodents .
- Nanoformulation : Develop lipid nanoparticles or polymeric carriers to enhance liver-targeted delivery. Assess using biodistribution studies with fluorescently labeled compounds.
- Drug combination screens : Test synergy with entecavir or TLR-7 agonists using Loewe additivity or Bliss independence models .
Q. How should contradictory data on Alamifovir’s resistance profile be analyzed?
- Deep sequencing : Profile HBV polymerase mutations in non-responders versus responders. Use phylogenetic analysis to distinguish treatment-emergent mutations from baseline variants .
- Structural modeling : Map mutations to polymerase active sites (e.g., YMDD motif) and simulate drug-binding affinity changes via molecular dynamics simulations .
- Functional validation : Clone resistant mutants into HBV replicons and measure Alamifovir’s EC₅₀ shifts in vitro.
Key Recommendations
- Replication : Independently validate critical findings (e.g., resistance mutations) using orthogonal methods .
- Ethical rigor : Adhere to guidelines for human subject research, particularly in clinical trial participant selection .
- Transparency : Publish negative or inconclusive data to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
